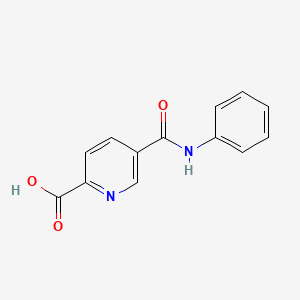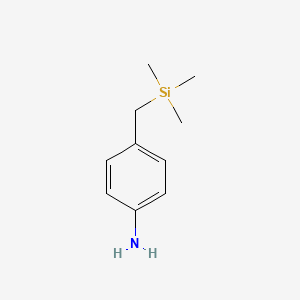
4-(Trimethylsilylmethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Trimethylsilylmethyl)aniline is an organic compound characterized by the presence of a trimethylsilyl group attached to a methyl group, which is further bonded to an aniline moiety. This compound is notable for its unique structural features, which confer distinct chemical properties and reactivity. It is used in various scientific research applications, particularly in organic synthesis and material science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trimethylsilylmethyl)aniline typically involves the reaction of aniline with trimethylsilylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture interference .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 4-(Trimethylsilylmethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions typically yield amine derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like halogens or alkylating agents are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield nitroso derivatives, while substitution reactions can introduce various functional groups onto the aniline ring .
科学的研究の応用
4-(Trimethylsilylmethyl)aniline is utilized in several scientific research fields:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the development of bioactive molecules and as a reagent in biochemical assays.
Medicine: It is explored for its potential in drug development and as a building block for pharmaceutical compounds.
Industry: The compound finds applications in the production of specialty chemicals and advanced materials
作用機序
The mechanism of action of 4-(Trimethylsilylmethyl)aniline involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl group. This group acts as a protecting group, enhancing the compound’s stability and reactivity. The molecular targets and pathways involved depend on the specific application and reaction conditions .
類似化合物との比較
- 4-(Trimethylsilyl)aniline
- 4-(Trimethylsilyl)ethynylaniline
- N-Methyl-N-(trimethylsilylmethyl)aniline
Uniqueness: 4-(Trimethylsilylmethyl)aniline is unique due to the presence of the trimethylsilylmethyl group, which imparts distinct reactivity and stability compared to other similar compounds. This makes it particularly valuable in synthetic chemistry and material science .
特性
分子式 |
C10H17NSi |
|---|---|
分子量 |
179.33 g/mol |
IUPAC名 |
4-(trimethylsilylmethyl)aniline |
InChI |
InChI=1S/C10H17NSi/c1-12(2,3)8-9-4-6-10(11)7-5-9/h4-7H,8,11H2,1-3H3 |
InChIキー |
PCHSREYFWUNJKX-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)CC1=CC=C(C=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![calcium;(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[[2-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-2-hydroxyethyl]sulfonyl-methylamino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B13850592.png)
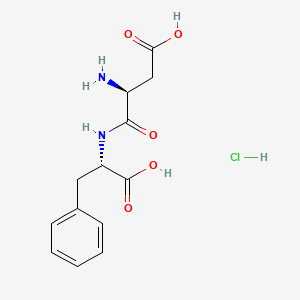
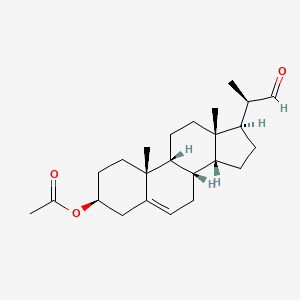
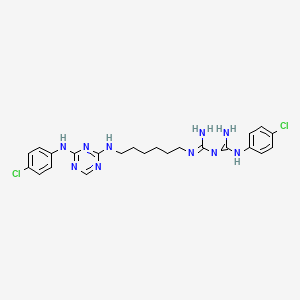
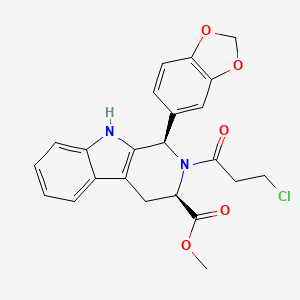
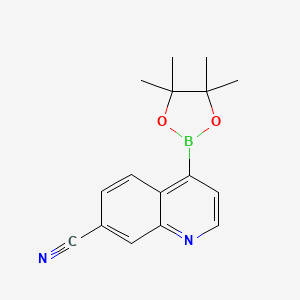
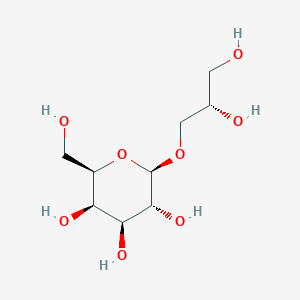

![3-Amino-2-[[(2,6-dioxo-3-piperidinyl)amino]carbonyl]benzoic Acid](/img/structure/B13850640.png)
![2-[(2-Chloro-5-methoxy-6-oxopyrimidin-1-yl)methyl]benzonitrile](/img/structure/B13850650.png)
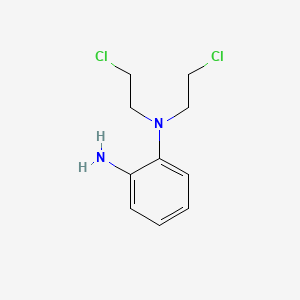

![5,6-dihydro-4H-furo[3,4-c]pyrrole](/img/structure/B13850664.png)
